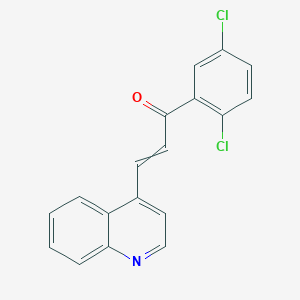
Ethynylphosphane--gold (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynylphosphane–gold (1/1) is a compound that combines the unique properties of gold with the reactivity of ethynylphosphane. This compound is of significant interest in various fields due to its potential applications in catalysis, medicinal chemistry, and materials science. The combination of gold and phosphane ligands provides a versatile platform for exploring new chemical reactions and developing innovative applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethynylphosphane–gold (1/1) typically involves the reaction of ethynylphosphane with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction conditions often require mild heating and the presence of a base, such as triethylamine, to facilitate the formation of the gold-phosphane bond.
Industrial Production Methods
While the industrial production of ethynylphosphane–gold (1/1) is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This involves careful control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethynylphosphane–gold (1/1).
Analyse Des Réactions Chimiques
Types of Reactions
Ethynylphosphane–gold (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert gold(III) back to gold(I) or gold(0).
Substitution: Ligand exchange reactions where the phosphane ligand is replaced by other ligands.
Addition: The ethynyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for addition reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethynylphosphane–gold (1/1) can yield gold(III) complexes, while reduction can produce gold nanoparticles or gold(0) complexes.
Applications De Recherche Scientifique
Ethynylphosphane–gold (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the unique properties of gold.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which ethynylphosphane–gold (1/1) exerts its effects involves the interaction of the gold center with various molecular targets. In medicinal applications, the gold center can inhibit enzymes such as thioredoxin reductase, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells . The phosphane ligand plays a crucial role in stabilizing the gold center and facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Ethynylphosphane–gold (1/1) can be compared with other gold-phosphane complexes, such as:
Triphenylphosphane–gold (1/1): Known for its use in catalysis and medicinal chemistry.
Chlorido gold(I) phosphane: Effective as an antiproliferative agent and thioredoxin reductase inhibitor.
Gold(III) complexes: Similar in structure but often more reactive and less stable than gold(I) complexes.
The uniqueness of ethynylphosphane–gold (1/1) lies in its ethynyl group, which provides additional reactivity and potential for functionalization compared to other gold-phosphane complexes.
Propriétés
Numéro CAS |
193358-81-5 |
|---|---|
Formule moléculaire |
C2H3AuP |
Poids moléculaire |
254.99 g/mol |
Nom IUPAC |
ethynylphosphane;gold |
InChI |
InChI=1S/C2H3P.Au/c1-2-3;/h1H,3H2; |
Clé InChI |
DVUXWYNXUOCVFY-UHFFFAOYSA-N |
SMILES canonique |
C#CP.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
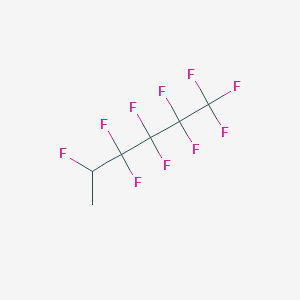
![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
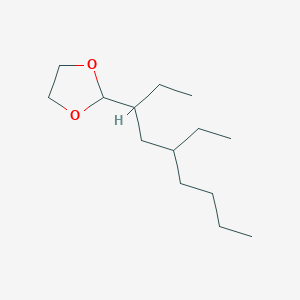
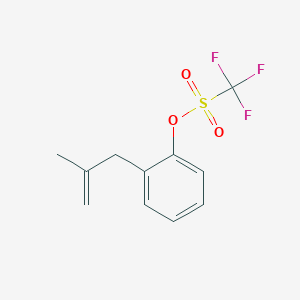

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
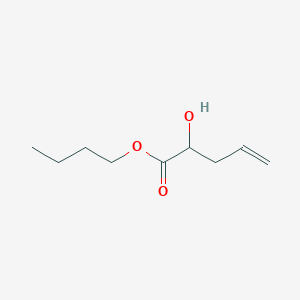
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)
